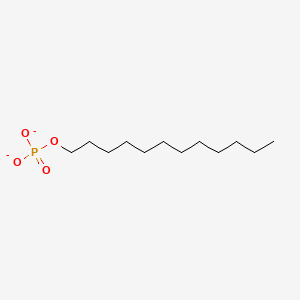

Dodecylphosphate

Übersicht

Beschreibung

Dodecylphosphate, also known as dodecyl phosphate, is an anionic surfactant widely used in various industrial and scientific applications. It is characterized by its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes lauryl phosphate an effective agent in processes such as emulsification, dispersion, and flotation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of lauryl alcohol with phosphoric acid. The process typically does not require catalysts. The reaction proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}{12}\text{H}{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} ] The crude product is then purified by recrystallization and characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In industrial settings, lauryl phosphate is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of lauryl alcohol to phosphoric acid under controlled temperature and pressure conditions. The product is then subjected to purification processes to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Dodecylphosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lauryl phosphate esters.

Reduction: Reduction reactions can convert lauryl phosphate into lauryl alcohol and phosphoric acid.

Substitution: this compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: this compound esters.

Reduction: Lauryl alcohol and phosphoric acid.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Composites

Dodecyl dihydrogen phosphate has been utilized in the development of flame-retardant composites. A study demonstrated the synthesis of a hybrid material combining magnesium borate whiskers and hydrated alumina modified with dodecyl dihydrogen phosphate. This composite exhibited enhanced fire safety properties when incorporated into epoxy resin matrices.

Case Study: Hybrid Composites

- Objective: To improve the mechanical properties and fire safety of epoxy resin composites.

- Methodology: The dodecyl dihydrogen phosphate was grafted onto the surface of magnesium borate whisker/hydrated alumina composite particles.

- Results:

- Enhanced dispersion of the hybrid in the epoxy matrix.

- Improved flame retardancy due to the formation of a compact carbon layer during combustion.

- Increased char residue formation, indicating better thermal stability.

| Sample | Dodecyl Dihydrogen Phosphate (phr) | Char Residue (%) |

|---|---|---|

| EP | 0 | 10.2 |

| EP4 | 10 | 23.4 |

This data illustrates that the addition of dodecyl dihydrogen phosphate significantly enhances the char residue formation, which correlates with improved flame retardant properties .

Surface Modification

Dodecyl dihydrogen phosphate is also employed for surface modification of materials to enhance hydrophobicity and compatibility in composite materials. Its alkyl chain structure allows for effective integration with polymer matrices, improving mechanical performance and chemical resistance.

Drug Delivery Systems

Dodecyl dihydrogen phosphate has been explored in drug delivery systems, particularly in the formulation of liposomes. These vesicles can encapsulate drugs, providing controlled release and targeted delivery.

Case Study: Liposomal Encapsulation

- Objective: To evaluate the effectiveness of dodecyl dihydrogen phosphate in enhancing drug solubility and bioavailability.

- Methodology: Liposomes were prepared using dodecyl dihydrogen phosphate as a surfactant to encapsulate various therapeutic agents.

- Results:

- Enhanced stability and solubility of hydrophobic drugs.

- Improved cellular uptake and therapeutic efficacy in vitro.

This application highlights the potential of dodecyl dihydrogen phosphate in improving drug formulations for better clinical outcomes .

Surfactant Properties

Dodecyl dihydrogen phosphate exhibits surfactant properties that can be leveraged in environmental remediation efforts. It can aid in the removal of oily contaminants from water bodies due to its ability to reduce surface tension and enhance solubilization.

Case Study: Oil Spill Remediation

- Objective: To assess the effectiveness of dodecyl dihydrogen phosphate in cleaning oil spills.

- Methodology: Laboratory experiments were conducted to evaluate its efficacy in dispersing oil in water.

- Results:

- Significant reduction in oil-water interfacial tension.

- Enhanced dispersion of oil droplets, facilitating biodegradation by microorganisms.

The findings suggest that dodecyl dihydrogen phosphate could be an effective agent for environmental cleanup operations, particularly in marine environments .

Wirkmechanismus

Dodecylphosphate exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction reduces surface tension and facilitates the formation of micelles. In biological systems, lauryl phosphate can disrupt cell membranes, leading to increased permeability and potential cell lysis .

Vergleich Mit ähnlichen Verbindungen

Sodium lauryl sulfate: Another anionic surfactant with similar amphiphilic properties.

Ammonium lauryl sulfate: Similar in structure but with different cationic components.

Potassium lauryl sulfate: Similar to sodium lauryl sulfate but with potassium as the cation.

Uniqueness: Dodecylphosphate is unique due to its specific phosphate group, which imparts distinct chemical properties compared to other similar surfactants. This uniqueness makes it particularly effective in certain applications, such as mineral flotation and biological sample preparation.

Eigenschaften

Molekularformel |

C12H25O4P-2 |

|---|---|

Molekulargewicht |

264.30 g/mol |

IUPAC-Name |

dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |

InChI-Schlüssel |

TVACALAUIQMRDF-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.